Home > Products > Screening Compounds P21433 > 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine
2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine -

2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine

Catalog Number: EVT-13235950
CAS Number:
Molecular Formula: C19H20BrN3
Molecular Weight: 370.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine can be approached through several methodologies. One effective method involves a one-pot synthesis using readily available starting materials such as 2-aminopyridine and appropriate ketones or aldehydes.

Methods and Technical Details

  1. One-Pot Synthesis: This method utilizes a catalytic system combining flavin and iodine to facilitate the formation of the imidazo[1,2-a]pyridine structure through an oxidative C-N bond-forming process. The reaction proceeds under mild conditions, allowing for the efficient assembly of the desired compound from simpler precursors .
  2. Multicomponent Reactions: The GBB (Glyoxal–Benzylamine–Bromide) multicomponent reaction has been explored for synthesizing related compounds. This method involves the reaction of an aminopyridine with aldehydes and isocyanides to yield derivatives like 2-(phenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine. Subsequent reactions can modify these intermediates to achieve desired functional groups .
Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine can be described as follows:

  • Core Structure: The imidazo[1,2-a]pyridine ring system provides a fused bicyclic structure that contributes to the compound's stability and reactivity.
  • Substituents: The presence of a bromophenyl group at position 2 enhances lipophilicity and may influence biological interactions. The cyclohexyl group at the nitrogen atom provides steric bulk that may affect binding affinity to biological targets.

Data

The chemical formula can be represented as C16H19BrN4C_{16}H_{19}BrN_4, with a molecular weight of approximately 353.26 g/mol.

Chemical Reactions Analysis

The reactivity of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine can be explored through various chemical transformations:

  1. Nucleophilic Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Reductive Amination: This reaction can be employed to modify the cyclohexyl group or introduce additional amine functionalities by reacting with carbonyl compounds under reducing conditions.

Technical Details

The reactions often require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for compounds like 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine often involves interaction with biological targets such as enzymes or receptors:

  1. Antiviral Activity: Some imidazo[1,2-a]pyridine derivatives have been reported to inhibit viral replication processes by interfering with viral enzymes or host cell pathways involved in viral entry or replication .
  2. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Data

Experimental studies have shown that modifications on the imidazo[1,2-a]pyridine scaffold significantly affect biological activity, emphasizing the importance of structural features in drug design.

Physical and Chemical Properties Analysis

The physical properties of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water due to its hydrophobic cyclohexyl group.

Chemical Properties

Applications

The applications of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine extend primarily into medicinal chemistry, where it serves as a lead compound for developing new therapeutics:

  1. Antiviral Agents: Its structural characteristics make it suitable for modification aimed at enhancing antiviral properties against various pathogens.
  2. Cancer Research: Compounds within this class are being investigated for their potential efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression.
Introduction to Multi-Target-Directed Ligands (MTDLs) in Neurodegenerative Disease Therapeutics

The therapeutic landscape for complex neurodegenerative disorders like Alzheimer's disease (AD) has progressively shifted from single-target agents toward Multi-Target-Directed Ligands (MTDLs). This paradigm acknowledges AD's multifactorial pathogenesis, involving amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and cholinergic dysfunction [1] [5]. MTDLs strategically modulate multiple pathological pathways simultaneously, enhancing therapeutic efficacy and overcoming the limitations of monofunctional drugs. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged chemotype in MTDL development due to its favorable drug-likeness, blood-brain barrier (BBB) permeability, and structural versatility for multi-target engagement [4].

Role of Imidazo[1,2-a]pyridine Scaffolds in Alzheimer’s Disease (AD) Drug Design

The imidazo[1,2-a]pyridine core—a bicyclic 6:5 fused heteroaromatic system—exhibits intrinsic "privileged structure" properties for central nervous system (CNS) drug discovery. Clinically validated derivatives include zolpidem (GABA_A modulator) and olprinone (phosphodiesterase III inhibitor), underscoring the scaffold's adaptability to diverse neurological targets [4] [9]. Key pharmacological advantages include:

  • Structural Diversity: Nitrogen atom positioning enables fine-tuning of electronic properties and binding interactions. For instance, imidazo[1,2-a]pyridine (Type I) displays distinct π-π stacking capabilities compared to imidazo[4,5-c]pyridine (Type IV) [4].
  • Drug-Likeness: Balanced lipophilicity (cLogP 2.0–4.0) and moderate molecular weight (200–350 Da) enhance CNS bioavailability, as evidenced by zolpidem's rapid brain uptake [4].
  • Multi-Target Capability: The scaffold integrates substituents at C2, C3, and N1 positions to engage unrelated biological targets. Recent studies demonstrate derivatives inhibiting BACE1, cholinesterases, and free radicals concurrently—critical for AD therapy [3] [7].

Table 1: Clinically Exploited Imidazo[1,2-a]pyridine Derivatives in Neurology

CompoundPrimary TargetTherapeutic UseStructural Features
ZolpidemGABA_A receptorInsomnia2-Methyl-6-phenylimidazo[1,2-a]pyridine
AlpidemTSPO proteinAnxiety (withdrawn)2-Phenylimidazo[1,2-a]pyridine-3-acetamide
OlprinonePhosphodiesterase IIIAcute heart failure1,2-Dihydro-5-imidazo[1,2-a]pyridylpyridinone
ZolimidineH+/K+-ATPaseGastric ulcer (historical)2-Dimethylaminomethyl-1-methylimidazo[1,2-a]pyridine

Rationale for Targeting β-Secretase (BACE1) and Cholinesterases (AChE/BuChE) in AD Pathogenesis

AD pathogenesis involves intertwined amyloidogenic and cholinergic pathways. BACE1 (β-site amyloid precursor protein cleaving enzyme 1) initiates Aβ peptide production by cleaving amyloid precursor protein (APP). Aβ1–42 aggregates into neurotoxic oligomers and plaques—a cornerstone of the amyloid hypothesis [1] [3]. Concurrently, depleted acetylcholine (ACh) levels due to hyperactive acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) exacerbate cognitive decline. Therapeutically:

  • BACE1 Inhibition: Reduces Aβ burden. Optimal inhibitors access the catalytic aspartic dyad (Asp32/Asp228) within a large, hydrophobic active site [3].
  • Cholinesterase Inhibition: Prolongs ACh activity. While AChE dominates early AD, BuChE becomes compensatory in advanced stages, necessitating dual inhibition [9].

Notably, oxidative stress amplifies both pathways, creating a vicious cycle. MTDLs incorporating antioxidant moieties thus provide synergistic benefits [3] [7]. Recent imidazo[1,2-a]pyridine derivatives (e.g., 7g in [3]) inhibit BACE1 (IC₅₀ = 8.9 µM), BuChE (IC₅₀ = 3.2 µM), and lipid peroxidation (IC₅₀ = 10.2 µM), validating this combinatorial approach [3].

Significance of 4-Bromophenyl and Cyclohexylamine Substituents in MTDL Development

The lead compound 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine (CAS: 1218933-56-2) exemplifies rational substituent engineering for multi-target engagement [6]. Its design leverages:

  • 4-Bromophenyl at C2:
  • Enhances hydrophobic interactions with BACE1 (S1/S3 subpockets) and cholinesterases (peripheral anionic site, PAS) [3] [9].
  • Bromine's polarizability strengthens halogen bonding with carbonyl groups (e.g., Phe108 in AChE) [10].
  • Electron-withdrawing properties increase scaffold electron deficiency, improving π-stacking in amyloid aggregates [10].
  • Cyclohexylamine at C3:
  • The aliphatic amine chelates metals (e.g., Cu²⁺, Fe²⁺), mitigating oxidative stress [3].
  • Conformational flexibility enables adaptation to diverse enzyme topologies, notably BACE1's flap region [3].
  • N-alkylation avoids metabolic lability associated with N-aryl groups [4].

Table 2: Structure-Activity Relationships (SAR) of Key Substituents in Imidazo[1,2-a]pyridine MTDLs

PositionSubstituentBACE1 InhibitionCholinesterase InhibitionAdditional Effects
C24-Bromophenyl+++ (IC₅₀ ~10–20 µM) [3]++ (BuChE selectivity) [9]Amyloid imaging potential [10]
C22-Chlorophenyl+++Steric hindrance limits PAS access
C2Biphenyl++++ (AChE IC₅₀ = 79 µM) [9]Enhanced π-stacking
C3Cyclohexylamine++++++ (BuChE IC₅₀ = 2.5–3.2 µM) [3]Metal chelation, antioxidant effects
C3Unsubstituted--Low target affinity

Molecular docking confirms the 4-bromophenyl group's deep burial within BACE1's S3 pocket (van der Waals contacts with Trp76, Leu30), while the cyclohexylamine projects toward catalytic aspartates [3]. Similarly, in BuChE, the bromophenyl moiety occupies the acyl pocket, and the protonated cyclohexylamine nitrogen forms a cation-π interaction with Trp82 [3] [9]. This dual-target engagement—coupled with ferroptosis inhibition via radical-trapping at the amine [7]—positions this derivative as a prototypical imidazo[1,2-a]pyridine-based MTDL.

Properties

Product Name

2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine

IUPAC Name

2-(4-bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine

Molecular Formula

C19H20BrN3

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C19H20BrN3/c20-15-11-9-14(10-12-15)18-19(21-16-6-2-1-3-7-16)23-13-5-4-8-17(23)22-18/h4-5,8-13,16,21H,1-3,6-7H2

InChI Key

BPHJEUFBPLLOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.